molecular formula C19H18F3NO4S B2818377 2-[(BENZENESULFONYL)METHYL]-1-[4-(TRIFLUOROMETHOXY)BENZOYL]PYRROLIDINE CAS No. 1448026-65-0

2-[(BENZENESULFONYL)METHYL]-1-[4-(TRIFLUOROMETHOXY)BENZOYL]PYRROLIDINE

Cat. No.: B2818377
CAS No.: 1448026-65-0
M. Wt: 413.41
InChI Key: WCULWWFBBOUATM-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a chemical compound with the CAS Number 1448026-65-0 and a molecular formula of C19H18F3NO4S . This reagent features a pyrrolidine scaffold functionalized with both a benzenesulfonylmethyl group and a 4-(trifluoromethoxy)benzoyl moiety. The integration of the trifluoromethoxybenzoyl group is a significant structural feature, as this pharmacophore is found in compounds investigated for various therapeutic areas, including metabolic diseases . Similarly, the benzenesulfonamide group is a recognized privileged structure in medicinal chemistry that can confer high-affinity binding to certain protein targets . As a specialized research chemical, this compound serves as a valuable building block or intermediate for medicinal chemists and chemical biologists. Its defined structure makes it suitable for exploring structure-activity relationships (SAR), screening for biological activity in novel assays, and developing potential modulators for various biological pathways. The compound is provided for research purposes exclusively. This compound is not for diagnostic, therapeutic, or human use. All information provided is for research reference only.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4S/c20-19(21,22)27-16-10-8-14(9-11-16)18(24)23-12-4-5-15(23)13-28(25,26)17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCULWWFBBOUATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a novel pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C18H18F3N2O3S
  • Molecular Weight: 396.47 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer research. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have reported the compound's ability to inhibit the proliferation of cancer cells, particularly in:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The inhibitory concentration (IC50) values for these cell lines were found to be promising, suggesting that the compound may be an effective agent in cancer therapy.

Cell LineIC50 Value (µM)Reference
MCF-75.85
A5494.53

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of cell cycle progression: The compound may induce apoptosis in cancer cells by disrupting their normal cell cycle.
  • Targeting specific pathways: It has been suggested that the compound interacts with key signaling pathways involved in cell survival and proliferation.

Study 1: In Vitro Evaluation

A study conducted by researchers at MDPI evaluated the antiproliferative activity of various synthesized compounds, including our target compound. The results indicated that it significantly inhibited the growth of MCF-7 and A549 cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound with various protein targets implicated in cancer. The results showed that it binds effectively to the active sites of proteins involved in tumor growth and metastasis, indicating potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The target compound shares partial structural motifs with sulfonamide- and trifluoromethyl/trifluoromethoxy-containing derivatives. Below is a comparative analysis with two compounds from the literature:

Table 1: Structural and Physicochemical Comparison
Compound Name & Source Key Functional Groups Molecular Formula Molar Mass (g/mol) Notable Substituent Effects
Target compound Pyrrolidine, benzenesulfonylmethyl, 4-(trifluoromethoxy)benzoyl Not provided - -OCF₃ (electron-withdrawing, lipophilicity); sulfonyl group (polarity, H-bonding capacity)
N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide 4-(Trifluoromethoxy)benzenesulfonamide, pyridinyl-pyrazole ethyl linker C₁₈H₁₇F₃N₄O₃S ~434.41* Sulfonamide (bioavailability, enzyme inhibition); pyridine (aromaticity, basicity)
Methyl 2-([4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl)benzenecarboxylate Methyl ester, sulfanyl linker, trifluoromethyl pyrazole C₁₅H₁₄F₃N₃O₃S 373.35 -CF₃ (electron-withdrawing); sulfanyl (lower polarity vs. sulfonyl)

*Calculated based on molecular formula.

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. However, analogs like highlight the therapeutic relevance of sulfonamide-trifluoromethoxy hybrids.
  • Synthetic Challenges : The target’s benzenesulfonylmethyl-pyrrolidine linkage may pose synthetic hurdles compared to the ethyl-linked pyrazole in or ester-based systems in .

Q & A

Q. What are the optimal synthetic routes for 2-[(benzenesulfonyl)methyl]-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, the pyrrolidine core can be functionalized via nucleophilic substitution or sulfonylation. A common approach includes:

Sulfonylation : Reacting a pyrrolidine precursor with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the benzenesulfonylmethyl group .

Acylation : Coupling the intermediate with 4-(trifluoromethoxy)benzoyl chloride using a coupling agent like HATU or DCC in anhydrous DMF .
Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and controlling temperature to minimize side reactions. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, sulfonyl group absence of protons).
  • FTIR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1700 cm1^{-1} (C=O from benzoyl group) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]+^+ with <2 ppm error .
    Cross-referencing with crystallographic data (e.g., X-ray diffraction for bond angles/distances) is ideal but requires single-crystal growth .

Q. What are the critical physicochemical properties to characterize for this compound?

  • Methodological Answer : Key properties include:
  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask method.
  • LogP : Determine octanol-water partition coefficient using HPLC (C18 column, isocratic elution) .
  • Thermal Stability : TGA/DSC to assess decomposition temperature (>200°C expected due to aromatic and sulfonyl groups) .
  • pKa : Use potentiometric titration or UV-Vis spectroscopy in buffered solutions to identify ionizable groups (e.g., sulfonyl or pyrrolidine nitrogen) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Advanced studies require:

Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with targets (e.g., sulfonyl group binding to serine proteases). Validate with MD simulations (AMBER/GROMACS) to assess binding stability .

Q. In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} using fluorogenic substrates (e.g., trypsin-like proteases).
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs) .

Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR development involves systematic modifications:
  • Core Modifications : Replace pyrrolidine with piperidine or morpholine to assess ring size impact on activity .
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzene rings.
  • Bioisosteric Replacement : Swap trifluoromethoxy with pentafluorosulfanyl to compare potency/logP .
    Data analysis requires multivariate statistics (PCA or PLS regression) to correlate structural features with activity .

Q. How can environmental fate and biodegradation pathways of this compound be studied?

  • Methodological Answer : Follow protocols from Project INCHEMBIOL :

Abiotic Degradation : Expose to UV light (λ=254 nm) in aqueous solutions; analyze degradation products via HPLC-QTOF.

Biotic Degradation : Use OECD 301B test with activated sludge; monitor metabolite formation (e.g., desulfonated intermediates) using GC-MS .

Ecotoxicity : Assess Daphnia magna mortality (48h LC50_{50}) and algal growth inhibition (72h EC50_{50}) .

Q. What methodologies resolve contradictions in reported activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Protocols : Adopt OECD/ICH guidelines for bioassays (e.g., fixed serum concentrations in cell-based assays) .
  • Batch Reproducibility : Synthesize multiple batches (n≥3) under identical conditions; compare purity via HPLC (>98%) .
  • Orthogonal Validation : Confirm activity across independent labs or methods (e.g., SPR vs. ITC for binding affinity) .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : For biological/environmental samples:
  • Sample Prep : Solid-phase extraction (C18 cartridges) for plasma; QuEChERS for soil .
  • HPLC Method :
  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
  • Detection: UV at 254 nm or tandem MS (MRM mode) .
    Validate per ICH Q2(R1) criteria (linearity R2^2 >0.99, LOD <10 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.